![molecular formula C19H19IN2OSe B14645970 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide CAS No. 56347-44-5](/img/structure/B14645970.png)
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide is a complex organic compound that belongs to the class of benzoselenazoles This compound is characterized by the presence of a selenium atom within its structure, which imparts unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzoselenazole Core: This step involves the reaction of an appropriate selenide with a substituted benzene derivative under oxidative conditions to form the benzoselenazole core.
Introduction of the Ethenyl Group:
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and controlling the reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the benzoselenazole core can undergo oxidation to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The ethenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Corresponding selenide.
Substitution: Substituted ethenyl derivatives.
Aplicaciones Científicas De Investigación
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antioxidant and its ability to modulate biological pathways involving selenium.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Used in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in modulating redox reactions and influencing the activity of various biological pathways. The compound can interact with thiol groups in proteins, leading to the modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzothiazol-3-ium iodide: Similar structure but with sulfur instead of selenium.
2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoxazol-3-ium iodide: Similar structure but with oxygen instead of selenium.
Uniqueness
The presence of selenium in 2-{2-[Acetyl(phenyl)amino]ethenyl}-3-ethyl-1,3-benzoselenazol-3-ium iodide imparts unique redox properties and biological activity that are not observed in its sulfur or oxygen analogs. This makes it a valuable compound for research in redox biology and medicinal chemistry.
Propiedades
Número CAS |
56347-44-5 |
|---|---|
Fórmula molecular |
C19H19IN2OSe |
Peso molecular |
497.2 g/mol |
Nombre IUPAC |
N-[2-(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)ethenyl]-N-phenylacetamide;iodide |
InChI |
InChI=1S/C19H19N2OSe.HI/c1-3-20-17-11-7-8-12-18(17)23-19(20)13-14-21(15(2)22)16-9-5-4-6-10-16;/h4-14H,3H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
QFFFEGPNNMIJTK-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C([Se]C2=CC=CC=C21)C=CN(C3=CC=CC=C3)C(=O)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



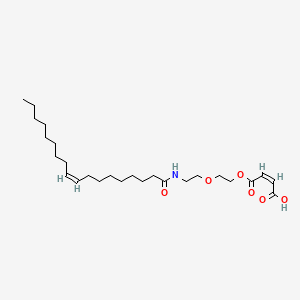
![4-Methyl-7,8,9,10-tetrahydrobenzo[8]annulen-5(6H)-one](/img/structure/B14645909.png)


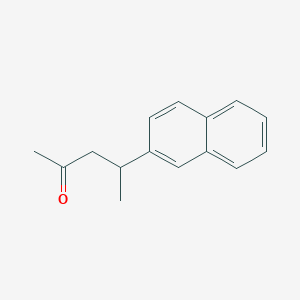
![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
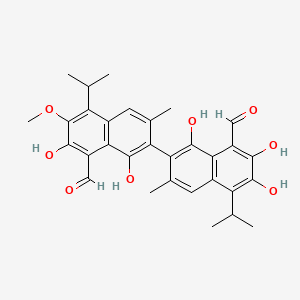
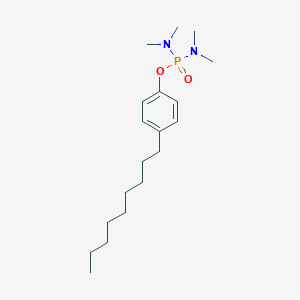

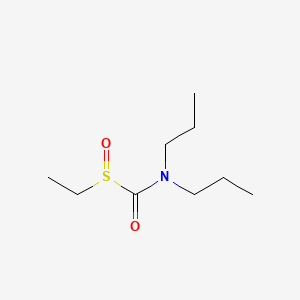
![2-[(3,4-Dimethoxyphenoxy)methyl]-7-methoxy-4H-1-benzopyran-4-one](/img/structure/B14645963.png)

